1-(2-Bromocyclopropyl)-3-fluorobenzene
Description
Properties
Molecular Formula |
C9H8BrF |
|---|---|
Molecular Weight |
215.06 g/mol |
IUPAC Name |
1-(2-bromocyclopropyl)-3-fluorobenzene |
InChI |
InChI=1S/C9H8BrF/c10-9-5-8(9)6-2-1-3-7(11)4-6/h1-4,8-9H,5H2 |
InChI Key |
VOOZPOZLXOGGPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1Br)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Phase-Transfer Catalysis Using Bromoform
A well-established approach to synthesize this compound involves the cyclopropanation of 3-fluorostyrene (3-fluorovinylbenzene) with bromoform (CHBr3) under basic conditions using a phase-transfer catalyst. This method produces the gem-dibromocyclopropane intermediate, which can be further manipulated.
- Reagents: 3-fluorostyrene (alkene), bromoform (CHBr3), sodium hydroxide (NaOH), and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBAC).
- Solvent: A biphasic system with water and an organic solvent like ethyl acetate or dichloromethane.
- Conditions: NaOH solution is added dropwise at 0 °C to a mixture of alkene, bromoform, and catalyst. The reaction is stirred at room temperature for 0.5 hours and then heated to 60 °C until completion (monitored by TLC).
- Workup: The reaction mixture is extracted with organic solvent, washed, dried, and concentrated. Purification by column chromatography (hexanes or n-hexane preferred over petroleum ether to avoid olefin impurities) yields the desired 1-(2,2-dibromocyclopropyl)-3-fluorobenzene as a colorless liquid or solid.
This method yields approximately 68–70% of the dibromocyclopropane intermediate, which is a key precursor to the monobromo derivative.
Selective Debromination to this compound
The dibromo intermediate (1-(2,2-dibromocyclopropyl)-3-fluorobenzene) can be selectively debrominated to the monobromo derivative (this compound) by reductive or substitution reactions.
- The dibromo compound is treated under conditions that remove one bromine atom selectively.
- Common reagents include organometallic reagents such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) which facilitates bromine-magnesium exchange.
- The Br-Mg exchange occurs at room temperature over several hours (typically 8 h), monitored by GC-MS.
- Subsequent quenching or functionalization yields the monobromo compound.
This stereoselective preparation method allows access to both cis- and trans-isomers of the bromocyclopropylbenzene derivatives.
Organometallic Exchange and Functionalization
The bromocyclopropyl moiety can undergo further functionalization via organometallic intermediates:
- Treatment of this compound with i-PrMgCl·LiCl in the presence of 1,4-dioxane generates the corresponding cyclopropylmagnesium reagent.
- This intermediate can be reacted with electrophiles such as allyl bromide in the presence of catalytic CuCN·2LiCl to yield substituted cyclopropyl derivatives.
- The reaction proceeds under inert atmosphere at 0 °C to room temperature, with yields reported around 70–75% for substituted products.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclopropanation | 3-fluorostyrene, CHBr3, NaOH, TEBAC, 0 °C to 60 °C | 68–70 | Phase-transfer catalysis, n-hexane solvent preferred |
| Purification | Column chromatography (silica gel, hexanes) | — | Avoid petroleum ether due to olefin impurities |
| Debromination (Br-Mg exchange) | i-PrMgCl·LiCl (1.1 M in THF), 1,4-dioxane, 25 °C, 8 h | — | Monitored by GC-MS, stereoselective control |
| Functionalization | Allyl bromide, CuCN·2LiCl catalyst, 0 °C to 25 °C | ~74 | Organometallic intermediate used for substitution |
Detailed Research Outcomes and Analytical Data
Nuclear Magnetic Resonance (NMR):
1H NMR spectra of 1-(2,2-dibromocyclopropyl)-3-fluorobenzene show characteristic signals for cyclopropyl protons (multiplets around δ 1.9–3.0 ppm) and aromatic protons shifted by fluorine substitution.
13C NMR confirms the cyclopropyl carbons and aromatic carbons with fluorine coupling.Mass Spectrometry (MS):
Electron ionization mass spectra show molecular ion peaks consistent with the molecular formula C12H11BrF for the monobromo compound and C12H10Br2F for the dibromo intermediate. Fragmentation patterns include loss of bromine and cyclopropyl ring cleavage.Purity and Yield:
Chromatographic purification yields colorless liquids or solids with purity confirmed by NMR and GC-MS.Stereochemistry: The Br-Mg exchange method allows stereoselective preparation of cis- or trans-isomers, which is critical for downstream synthetic applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromocyclopropyl)-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding cyclopropyl ketones or alcohols, and reduction reactions to form cyclopropyl derivatives with different oxidation states.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include substituted cyclopropyl derivatives, cyclopropyl ketones, alcohols, and more complex aromatic compounds.
Scientific Research Applications
1-(2-Bromocyclopropyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromocyclopropyl)-3-fluorobenzene involves its interaction with molecular targets through its bromocyclopropyl and fluorobenzene moieties. The bromine atom can participate in halogen bonding, while the fluorobenzene ring can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Bromo-3-cyclopropyl-5-fluorobenzene
1-Bromo-3-(2,2-difluorocyclopropyl)benzene
1-(2-Bromoethyl)-3-fluorobenzene
- Molecular Formula : C₈H₈BrF
- Molecular Weight : 203.05 g/mol .
- Key Differences : Replaces the cyclopropane ring with a bromoethyl chain, reducing ring strain but increasing flexibility.
Physical and Chemical Properties
Notes:
- The cyclopropane ring increases ring strain , enhancing reactivity in radical-mediated cyclizations compared to linear analogs .
- Fluorine at the 3rd position (as in the target compound) provides stronger electron-withdrawing effects than para-substituted fluorine, influencing aromatic electrophilic substitution patterns .
Biological Activity
1-(2-Bromocyclopropyl)-3-fluorobenzene is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its biological activity. The molecular formula is , and it features a bromine atom on a cyclopropyl ring and a fluorine atom attached to a benzene ring. This structural configuration is crucial for its interaction with biological targets.
Pharmacological Potential
Research indicates that this compound may function as a pharmacophore in drug design, particularly in the development of new therapeutic agents. Its potential applications include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown cytotoxic effects against breast cancer cells, indicating its potential as an anticancer agent.
- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, suggesting possible applications in treating infections.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, which could contribute to its anticancer and antimicrobial effects.
- Interaction with Cellular Receptors : Its structural components may allow it to bind to various receptors, modulating biological responses.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
